Terikalant is classified as a potassium channel blocker and falls under the category of antiarrhythmic agents. It was developed by Sanofi and is noted for its investigational status in the treatment of various cardiac conditions. The compound is synthesized from natural and synthetic precursors, showcasing its relevance in medicinal chemistry.
The synthesis of Terikalant involves several steps, primarily utilizing asymmetric synthesis techniques to produce the desired enantiomer with high purity. A notable method for synthesizing Terikalant is through the rhodium-catalyzed reductive amination of allylic amines, which allows for a modular approach to creating chiral γ-branched amines.
Key steps in the synthesis include:
The molecular structure of Terikalant features a complex arrangement that includes:
The stereochemistry is critical; Terikalant is specifically the (S)-enantiomer of RP 58866, which has been confirmed through methods such as single crystal X-ray analysis . The InChIKey for Terikalant is RLQRKQGNTRJIAE-UTOQZODRSA-N, providing a unique identifier for its chemical structure.
Terikalant participates in various chemical reactions primarily related to its function as a potassium channel blocker:
These reactions highlight Terikalant's mechanism of action within cardiac tissues and provide insights into its potential therapeutic effects.
Terikalant's mechanism of action involves:
This combined effect results in altered cardiac excitability and conduction properties, making it a candidate for managing arrhythmias.
Terikalant exhibits several notable physical and chemical properties:
Terikalant has been primarily explored for:
While clinical development has been halted, the insights gained from studies involving Terikalant continue to inform research on similar compounds and their therapeutic potentials.
Terikalant, chemically designated as (R)-(+)-1,2,3,4-tetrahydro-N-(1-naphthalenyl)-2-oxo-6-quinolinpropanamide fumarate, is classified as a class III antiarrhythmic agent under the Vaughan-Williams system. This classification denotes its primary mechanism of action as a potassium channel blocker, specifically inhibiting key repolarizing currents in cardiac myocytes [2] [6]. Terikalant exhibits dual affinity for two distinct potassium currents:
This pharmacological profile distinguishes Terikalant from classical class III agents (e.g., pure I~Kr~ blockers like dofetilide), as it uniquely modulates both depolarizing and repolarizing phases of cardiac electrophysiology. Its I~K1~ blockade arises from interaction with Kir2.x subfamily channels (encoded by KCNJ2, KCNJ12, and KCNJ4 genes), which govern background potassium conductance in ventricular myocytes [5] [9].
Table 1: Potassium Channel Blockade Profile of Terikalant
Target Current | Channel Subtype | IC~50~ Value | Functional Consequence |
---|---|---|---|
I~Kr~ | hERG (K~v~11.1) | 31 nM | Prolonged action potential duration |
I~K1~ | Kir2.x | 6 µM | Reduced resting membrane potential; slowed terminal repolarization |
I~Ks~ | K~v~LQT1/MinK | >10 µM | No significant effect |
Terikalant emerged in the early 1990s during investigations into selective I~K1~ inhibitors as novel antiarrhythmic agents. Initial studies focused on its racemic parent compound, RP 58866, which demonstrated efficacy in suppressing ventricular arrhythmias in animal models. Researchers hypothesized that I~K1~ blockade would stabilize re-entrant circuits without triggering early afterdepolarizations—a limitation of pure I~Kr~ blockers [6] [8].
The drug’s development coincided with critical shifts in antiarrhythmic therapy:
Despite promising preclinical results, Terikalant’s development was discontinued after Phase I trials, partly due to the emergent understanding of its potent I~Kr~ blockade—which carried proarrhythmic risks akin to other class III agents [7].
Table 2: Key Milestones in Terikalant Development
Year | Event | Significance |
---|---|---|
1992 | Synthesis of racemic RP 58866 | First selective I~K1~ blocker identified |
1996 | Electrophysiological characterization of Terikalant (RP 62719) | Revelation of potent I~Kr~ blockade (IC~50~ = 31 nM) |
Late 1990s | Discontinuation after Phase I trials | Shift toward safer repolarization-prolonging agents |
Terikalant ((R)-(+)-enantiomer) and its racemic precursor RP 58866 share a core quinolinpropanamide structure but differ in their stereochemical configuration. This distinction critically determines their potency and selectivity:
Structural studies confirm that Terikalant’s naphthalene moiety enhances hydrophobic interactions with hERG’s pore helix, while its tetrahydroquinoline group positions the molecule deep within the channel cavity. This explains its nanomolar affinity for hERG versus micromolar affinity for Kir2.x channels, which lack analogous binding pockets [5] [6].
Illustrative Chemical Features:
Terikalant: (R)-(+)-enantiomer – Naphthalene group → Hydrophobic channel interactions – Tetrahydroquinoline → Deep pore penetration – Fumarate salt → Enhanced solubility
The legacy of Terikalant underscores the importance of stereochemical analysis in antiarrhythmic development, revealing how enantiomeric differences can redefine a drug’s mechanistic class and clinical risk profile [3] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7